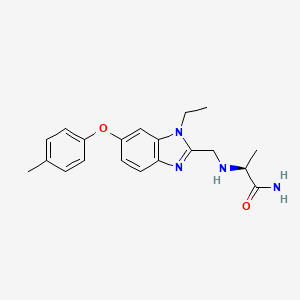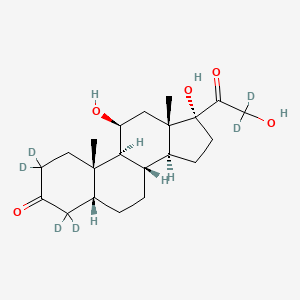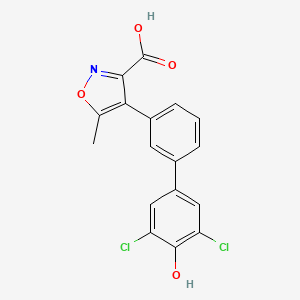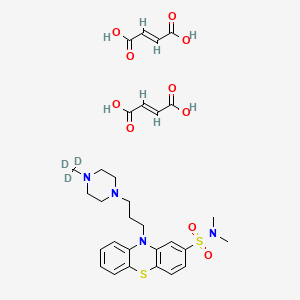
Thioproperazine-d3 (difumarate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioproperazine-d3 (difumarate) is a deuterated form of thioproperazine, an antipsychotic compound used primarily in the treatment of schizophrenia and manic syndromes . The deuterated form, Thioproperazine-d3, is often used in scientific research to study metabolic pathways and drug interactions due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thioproperazine-d3 (difumarate) involves the incorporation of deuterium atoms into the thioproperazine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of Thioproperazine-d3 (difumarate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. Quality control measures are implemented to maintain the consistency and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Thioproperazine-d3 (difumarate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperatures, pressures, and solvents used to optimize the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.
Scientific Research Applications
Thioproperazine-d3 (difumarate) has a wide range of scientific research applications, including:
Mechanism of Action
Thioproperazine-d3 (difumarate) exerts its effects by acting as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. Additionally, it acts on serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2 receptors, and muscarinic receptors (M1/M2). These interactions result in a range of effects, including anxiolytic, antidepressive, antiaggressive, and antipsychotic properties .
Comparison with Similar Compounds
Thioproperazine-d3 (difumarate) is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
Thioproperazine: The non-deuterated form used in clinical settings.
Cephalmin-d3 (difumarate): Another deuterated antipsychotic compound.
Sulfenazin-d3 (difumarate): A deuterated analog used in similar research applications.
These compounds share similar pharmacological properties but differ in their specific applications and stability profiles.
Properties
Molecular Formula |
C30H38N4O10S2 |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine-2-sulfonamide |
InChI |
InChI=1S/C22H30N4O2S2.2C4H4O4/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,6,11-16H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i3D3;; |
InChI Key |
CEFNDLGCYCWFOI-YOQGDIOCSA-N |
Isomeric SMILES |
[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)S(=O)(=O)N(C)C)([2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



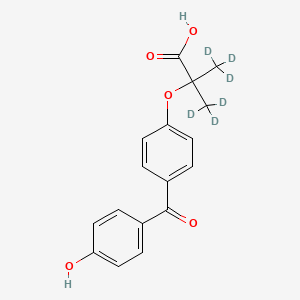
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
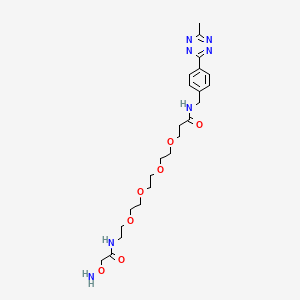


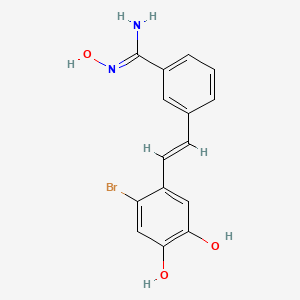
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)

